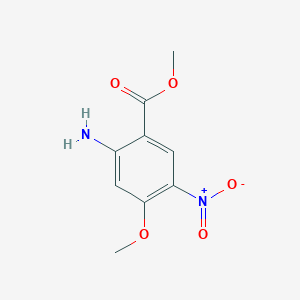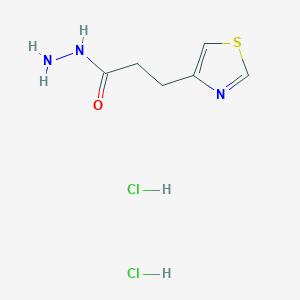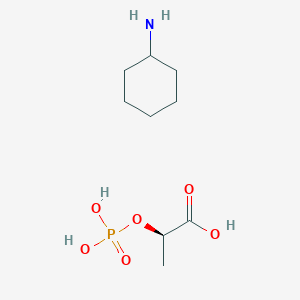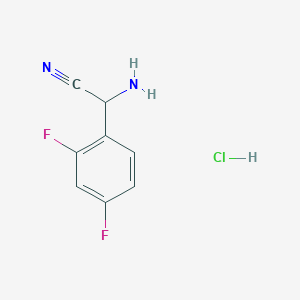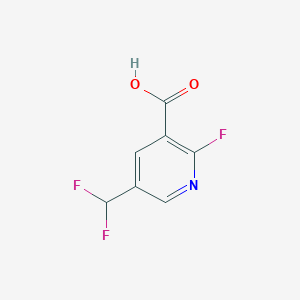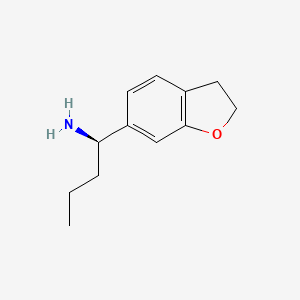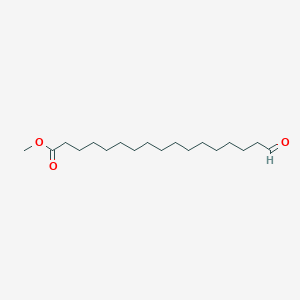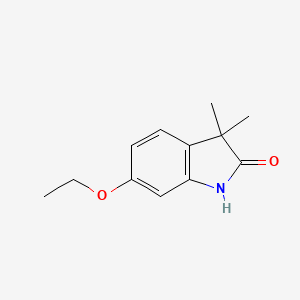
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Ethoxy-3,3-dimethylindolin-2-one can be achieved through several routes. One common method involves the acetylation of 6-ethoxyindolin-2-one with refluxing acetic anhydride to form 1-acetyl-6-ethoxyindolin-2-one. This intermediate is then methylated using methyliodide and butyllithium in hexamethylphosphoramide (HMPT) to yield 6-ethoxy-3,3-dimethylindolin-2-one . Another method involves the acetylation of 6-hydroxyindolin-2-one, followed by methylation and ethylation steps .
Analyse Des Réactions Chimiques
6-Ethoxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, methyliodide, butyllithium, and ethyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of 1-acetyl-6-ethoxyindolin-2-one results in the formation of 6-ethoxy-3,3-dimethylindolin-2-one .
Applications De Recherche Scientifique
In medicinal chemistry, indolin-2-one derivatives, including 6-Ethoxy-3,3-dimethylindolin-2-one, have shown promise as acetylcholine esterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, these compounds have been evaluated for their cytotoxicity against human cancer cell lines, with some derivatives exhibiting strong anticancer activity . The compound’s unique structure also makes it a valuable scaffold for the development of new bioactive molecules .
Mécanisme D'action
The mechanism of action of 6-Ethoxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where a decrease in acetylcholine levels is associated with cognitive decline .
Comparaison Avec Des Composés Similaires
6-Ethoxy-3,3-dimethylindolin-2-one can be compared with other indolin-2-one derivatives, such as 1-benzyl-1H-1,2,3-triazole derivatives . While these compounds share a common indolin-2-one core, their unique substituents confer different biological activities and properties. For instance, some derivatives have been found to exhibit potent acetylcholine esterase inhibition, while others show strong cytotoxicity against cancer cell lines . The specific structure of 6-Ethoxy-3,3-dimethylindolin-2-one, with its ethoxy and dimethyl groups, contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
87234-61-5 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
6-ethoxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-4-15-8-5-6-9-10(7-8)13-11(14)12(9,2)3/h5-7H,4H2,1-3H3,(H,13,14) |
Clé InChI |
HKWUUXHDZYJYLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(C(=O)N2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


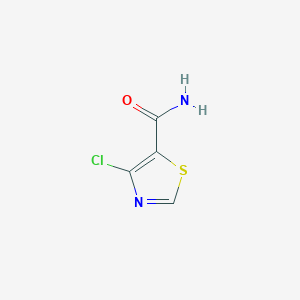
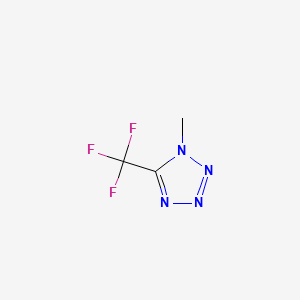
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)

